molecular formula C11H13ClO2 B7846714 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-1-one

1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-1-one

Cat. No.: B7846714
M. Wt: 212.67 g/mol
InChI Key: PLXOYOHZYSMKMW-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C10H11ClO2. It is a colorless to yellowish solid with a distinct aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-chloro-2-methoxybenzene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. For example, it may inhibit enzymes involved in metabolic processes or bind to receptors to alter cellular signaling .

Comparison with Similar Compounds

  • 1-(5-Chloro-2-methoxyphenyl)ethanone
  • 1-(5-Chloro-2-hydroxyphenyl)ethanone
  • 1-(5-Chloro-2-methoxyphenyl)-2-methoxyethan-1-amine

Comparison: 1-(5-Chloro-2-methoxyphenyl)-2-methylpropan-1-one is unique due to its specific structural features, such as the presence of a methyl group on the propanone chain. This structural difference can influence its reactivity and interaction with biological targets compared to similar compounds. For instance, the presence of the methyl group may enhance its binding affinity to certain receptors or alter its metabolic stability .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-7(2)11(13)9-6-8(12)4-5-10(9)14-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXOYOHZYSMKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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